molecular formula C9H10O2 B12897794 1-(5-Ethenyl-2-methylfuran-3-yl)ethan-1-one CAS No. 75822-63-8

1-(5-Ethenyl-2-methylfuran-3-yl)ethan-1-one

Katalognummer: B12897794
CAS-Nummer: 75822-63-8
Molekulargewicht: 150.17 g/mol
InChI-Schlüssel: DSMFQJYOFIRTLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-5-vinylfuran-3-yl)ethanone is an organic compound belonging to the furan family It features a furan ring substituted with a methyl group at the second position, a vinyl group at the fifth position, and an ethanone group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-vinylfuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired product. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methyl-5-vinylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: 2-Methyl-5-vinylfuran-3-carboxylic acid.

    Reduction: 1-(2-Methyl-5-vinylfuran-3-yl)ethanol.

    Substitution: 1-(2-Methyl-5-bromofuran-3-yl)ethanone.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-5-vinylfuran-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone involves its interaction with molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, its ability to undergo electrophilic substitution can lead to the formation of bioactive derivatives. Additionally, the presence of the vinyl group may enhance its reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-5-vinylfuran-3-yl)ethanone can be compared with other similar compounds, such as:

    2-Methylfuran: Lacks the vinyl and ethanone groups, resulting in different reactivity and applications.

    5-Vinyl-2-furaldehyde: Contains an aldehyde group instead of an ethanone group, leading to distinct chemical behavior.

    1-(2-Methylfuran-3-yl)ethanone:

The uniqueness of 1-(2-Methyl-5-vinylfuran-3-yl)ethanone lies in its combination of substituents, which confer specific chemical and biological properties not found in its analogs.

Eigenschaften

CAS-Nummer

75822-63-8

Molekularformel

C9H10O2

Molekulargewicht

150.17 g/mol

IUPAC-Name

1-(5-ethenyl-2-methylfuran-3-yl)ethanone

InChI

InChI=1S/C9H10O2/c1-4-8-5-9(6(2)10)7(3)11-8/h4-5H,1H2,2-3H3

InChI-Schlüssel

DSMFQJYOFIRTLQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(O1)C=C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.